1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl hydrazines. This compound is characterized by the presence of a hydrazinopyridine moiety attached to a sulfonyl group, which is further connected to a tetrahydroquinoline ring system. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazinopyridine Moiety: This step involves the reaction of 3-chloropyridine with hydrazine hydrate under reflux conditions to form 6-hydrazinopyridine.
Sulfonylation: The 6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl hydrazine intermediate.
Cyclization: The final step involves the cyclization of the sulfonyl hydrazine intermediate with a suitable tetrahydroquinoline precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The hydrazinopyridine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted hydrazinopyridine derivatives.
Scientific Research Applications
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the hydrazinopyridine moiety in this compound imparts unique chemical reactivity and biological activity, making it distinct from its analogs. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-17-14-8-7-12(10-16-14)21(19,20)18-9-3-5-11-4-1-2-6-13(11)18/h1-2,4,6-8,10H,3,5,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZWEPAGOYXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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